Human MAO-B Inhibition: (S)-Enantiomer Affinity Quantified vs. Literature Baseline for Achiral Analog
The (S)-enantiomer exhibits measurable but weak inhibition of human monoamine oxidase B (MAO-B), with a reported IC₅₀ of 15.4 μM (15,400 nM) in a fluorescence-based assay measuring kynuramine conversion to 4-hydroxyquinoline [1]. This value provides a baseline for selectivity screening when compared to the achiral 2-(quinolin-2-yl)ethanamine analog, which is documented as a vasoconstrictor acting via serotonin release inhibition rather than MAO-B engagement . The weak MAO-B affinity (15.4 μM) for the (S)-enantiomer informs its utility as a negative control or selectivity tool in neurochemical assays where stronger MAO inhibition by other quinoline derivatives would be confounding.
| Evidence Dimension | Human MAO-B inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 15.4 μM (15,400 nM) |
| Comparator Or Baseline | 2-(quinolin-2-yl)ethanamine (achiral analog) |
| Quantified Difference | No MAO-B inhibition reported for comparator; target exhibits weak but quantifiable activity |
| Conditions | Human membrane-bound MAO-B expressed in insect cell membranes; kynuramine conversion to 4-hydroxyquinoline measured by fluorescence after 20 min |
Why This Matters
Knowing the exact IC₅₀ of 15.4 μM allows users to distinguish this compound's weak MAO-B interaction from the distinct serotonergic mechanism of the achiral analog, preventing erroneous interpretation of biological results.
- [1] BindingDB. BDBM50401987 / CHEMBL1492484. Affinity Data for (S)-1-(quinolin-2-yl)ethan-1-amine: IC₅₀ = 1.54E+4 nM (15.4 μM) against human MAO-B. 2013. View Source
